
CEF7, Influenza Virus NP (380-388)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CEF7, Influenza Virus NP (380-388) is a peptide epitope derived from the nucleoprotein of the influenza virus. It is recognized by the human leukocyte antigen B*08 and plays a crucial role in the interaction between the virus and host cells . The nucleoprotein is essential for the replication and transcription of the viral genome, making it a significant target for antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CEF7, Influenza Virus NP (380-388) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for CEF7 is ELRSRYWAI . The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CEF7, Influenza Virus NP (380-388) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions
CEF7, Influenza Virus NP (380-388) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of CEF7 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine). The cleavage from the resin is achieved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Major Products Formed
The primary product of the synthesis is the peptide CEF7, Influenza Virus NP (380-388) itself. The purity of the peptide is confirmed using analytical techniques such as mass spectrometry and HPLC .
Wissenschaftliche Forschungsanwendungen
CEF7, Influenza Virus NP (380-388) has several applications in scientific research:
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to enhance immune responses against influenza.
Antiviral Research: CEF7 is used to investigate the mechanisms of viral replication and the development of antiviral drugs targeting the nucleoprotein.
Diagnostics: It serves as a tool in diagnostic assays to detect immune responses to influenza virus.
Wirkmechanismus
CEF7, Influenza Virus NP (380-388) exerts its effects by interacting with the human leukocyte antigen B*08 on the surface of infected cells. This interaction facilitates the recognition of infected cells by cytotoxic T lymphocytes, leading to their elimination . The nucleoprotein epitope plays a pivotal role in the nuclear import of the viral ribonucleoprotein complex, which is essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CEF8, Influenza Virus NP (383-391): Another epitope derived from the influenza virus nucleoprotein, recognized by a different human leukocyte antigen.
CEF9, Influenza Virus NP (386-394): Similar in structure and function, but with slight variations in the amino acid sequence.
Uniqueness
CEF7, Influenza Virus NP (380-388) is unique due to its specific recognition by human leukocyte antigen B*08, which makes it a valuable tool for studying immune responses in individuals with this specific antigen . Its role in the nuclear import of the viral ribonucleoprotein complex also distinguishes it from other similar peptides .
Eigenschaften
Molekularformel |
C55H84N16O14 |
|---|---|
Molekulargewicht |
1193.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI-Schlüssel |
CIANDCONINMZJW-TYOSYLEOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


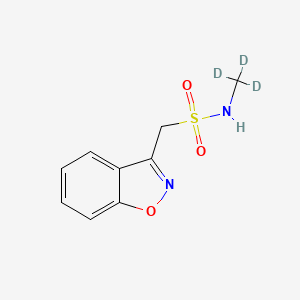
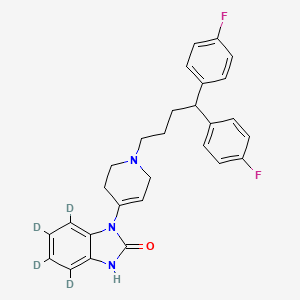
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
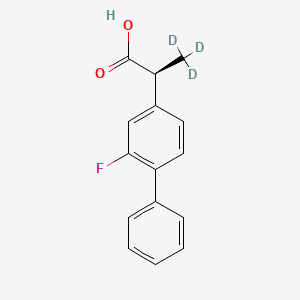
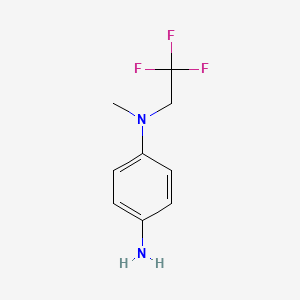
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)
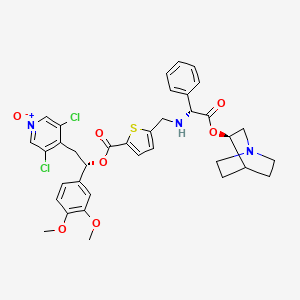
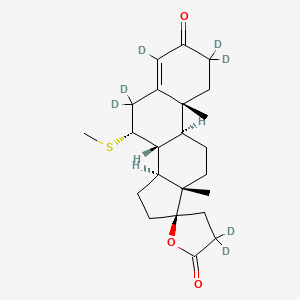
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
